2-Hydroxy-3-methoxybenzyl alcohol
Overview
Description
2-Hydroxy-3-methoxybenzyl alcohol is a chemical compound with the formula C8H10O3 . It is also known by other names such as Benzenemethanol, 2-hydroxy-3-methoxy-, and 3-methoxysalicyl alcohol .
Synthesis Analysis
The synthesis of 2-Hydroxy-3-methoxybenzyl alcohol involves the reaction of p-toluidine and o-vanillin. The mixture is placed in a beaker and mixed to form orange spikes. The imine is then dissolved in 95% methanol and stirred. The solution is reduced with sodium borohydride (added in small increments) until it becomes colorless. Glacial acetic acid is used to eliminate excess sodium borohydride, neutralizing the solution .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-3-methoxybenzyl alcohol is represented by the InChI string: InChI=1S/C8H10O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,9-10H,5H2,1H3 . The molecular weight of the compound is 154.1632 .Physical And Chemical Properties Analysis
2-Hydroxy-3-methoxybenzyl alcohol is a white to light yellow crystal powder . It has a molecular weight of 154.1632 . It is soluble in methanol .Scientific Research Applications
Colorimetric Tags in Peptide Synthesis : A study by Okada et al. (2015) developed a novel colorimetric hydrophobic benzyl alcohol (HBA) tag. This tag showed high solubility in less polar solvents and excellent precipitation properties in polar solvents, enabling effective synthesis of peptides like β-sheet breaker peptide iAβ5. The tagged peptides exhibited a vivid blue color under acidic conditions, useful for quantitative assays in tag-assisted liquid phase peptide synthesis (Okada et al., 2015).
Catalysis in Chemical Synthesis : Research by Wei et al. (2016) demonstrated that Pd0 immobilized on surface-functionalized SBA-15, a catalyst, was highly efficient for the oxidation of 4-hydroxy-3-methoxybenzyl alcohol to vanillin. This catalyst could be easily recovered and reused without significant loss of activity, indicating its potential for industrial applications (Wei et al., 2016).
Electrochemical Deprotection in Organic Synthesis : Green et al. (2017) explored the electrochemical deprotection of p-methoxybenzyl ethers, which removes the need for chemical oxidants. This method was applied to various substrates with high conversions, yielding up to 92% and demonstrating potential for environmentally friendly organic synthesis (Green et al., 2017).
Photocatalysis in Organic Reactions : Scandura et al. (2016) investigated the photocatalytic role of aldehydes in the oxidation of ortho-substituted benzyl alcohols. They found that certain alcohols, like 2-methoxybenzyl alcohol, exhibited catalytic effects under UV light, revealing new insights into photocatalytic oxidation mechanisms (Scandura et al., 2016).
- nitriles, offering a sustainable approach to organic synthesis (Cao et al., 2019).
Autocatalytic Photooxidation Studies : Palmisano et al. (2015) observed an unusual autocatalytic photooxidation of 2-methoxybenzyl alcohol under UV irradiation in aqueous medium. This study provided insights into the role of molecular oxygen in the oxidation process and its implications in organic chemistry (Palmisano et al., 2015).
Selective Organic Synthesis : Ikeuchi et al. (2019) described a method for selectively removing p-methylbenzyl protections from alcohols, providing novel synthetic strategies for organic compounds. This method showed high tolerance to other common alcohol protecting groups, indicating its potential for complex organic syntheses (Ikeuchi et al., 2019).
Photocatalytic Oxidation in Water Treatment : Yurdakal et al. (2017) conducted a study on the photocatalytic partial oxidation of methoxybenzyl alcohol to corresponding aldehydes using metal-loaded TiO2 photocatalysts under simulated solar light. This research has implications for environmental applications, particularly in water treatment and purification (Yurdakal et al., 2017).
Development of Reagents in Organic Synthesis : Fujita et al. (2019) developed a new triazinone-based reagent for O- p-methoxybenzylation, which allows for high functional group tolerance in organic synthesis. This method does not require acidic or basic activators, making it applicable for a wide range of substrates (Fujita et al., 2019).
Drug Delivery Applications : Ghafoorzadeh et al. (2021) explored the functionalization of TiO2 by electron beam irradiation for smart delivery of oncology drugs. 3-Methoxybenzyl alcohol was one of the compounds used to functionalize TiO2, indicating its potential in intelligent drug delivery systems (Ghafoorzadeh et al., 2021).
Safety And Hazards
The safety data sheet for 2-Hydroxy-3-methoxybenzyl alcohol indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(hydroxymethyl)-6-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,9-10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZHSESNQIMXMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80195948 | |
Record name | 3-Methoxysalicyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-methoxybenzyl alcohol | |
CAS RN |
4383-05-5 | |
Record name | 2-Hydroxy-3-methoxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4383-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxysalicyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methoxysalicyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80195948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxysalicyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.263 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Hydroxy-3-methoxybenzyl alcohol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR6WC34BRQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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